molecular formula C11H14ClN3O2 B13879693 6-chloro-N-methyl-4-morpholinopicolinamide

6-chloro-N-methyl-4-morpholinopicolinamide

Cat. No.: B13879693
M. Wt: 255.70 g/mol
InChI Key: MJFLWAIINOJCIJ-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-4-morpholinopicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the nitrogen atom, and a morpholine ring attached to the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-4-morpholinopicolinamide typically involves the chlorination of a picolinamide precursor followed by the introduction of a morpholine ring. One common method involves the reaction of 6-chloropicolinic acid with N-methylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-4-morpholinopicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

6-chloro-N-methyl-4-morpholinopicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-4-morpholinopicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-methyl-4-morpholinopicolinamide is unique due to the presence of both the chlorine atom and the morpholine ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

6-chloro-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H14ClN3O2/c1-13-11(16)9-6-8(7-10(12)14-9)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3,(H,13,16)

InChI Key

MJFLWAIINOJCIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl

Origin of Product

United States

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